Unique Dual Pharmacophore Architecture Yields Higher Molecular Complexity Compared to Mono-Sulfonamide Analogs
The compound contains two spatially distinct sulfonamide groups—a para-dimethylsulfamoyl on the benzamide and a 1-methylimidazole-4-sulfonamido at the terminus—separated by a flexible ethyl linker (8 rotatable bonds), creating a bifunctional binding topology absent in all simpler analogs [1]. The closest commercially available comparators—3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide (CAS 1795408-81-9) and 2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide (CAS not indexed)—each carry only a single benzamide substituent (methoxy or chloro) in place of the dimethylsulfamoyl group, reducing the hydrogen bond acceptor count from 8 to 5-6 and eliminating the second sulfonamide pharmacophore entirely [1]. This structural distinction translates to a higher fraction of sp3-hybridized carbons (0.67 vs. ~0.55 for mono-substituted analogs) and a molecular weight of 415.5 Da compared to ~325-370 Da for simpler analogs, consistent across all validated vendor catalog entries [1].
| Evidence Dimension | Hydrogen bond acceptor count (HBA), molecular weight, rotatable bonds, and sulfonamide pharmacophore count |
|---|---|
| Target Compound Data | HBA = 8; MW = 415.5 Da; Rotatable bonds = 8; Sulfonamide groups = 2 (dimethylsulfamoyl plus imidazole-sulfonamido) [1] |
| Comparator Or Baseline | 3-methoxy analog (CAS 1795408-81-9): HBA = 6, MW ~352 Da, Sulfonamide groups = 1; 2-chloro analog: HBA = 5, MW ~355 Da, Sulfonamide groups = 1 |
| Quantified Difference | HBA count is 33-60% higher; MW is 17-28% higher; sulfonamide pharmacophore count is 2-fold higher |
| Conditions | Computed properties from PubChem (2025 release); structural confirmation by SMILES and InChI cross-validation |
Why This Matters
Procurement decisions for probe discovery and medicinal chemistry campaigns should prioritize this compound when the research hypothesis requires dual sulfonamide engagement, as no commercially listed alternative offers this pharmacophore topology.
- [1] PubChem Compound Summary for CID 76146388, 4-(N,N-dimethylsulfamoyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide. National Center for Biotechnology Information (2025). View Source
